Lipophilicity (LogP) as a Critical Determinant of Membrane Permeability and ADME Profile
The calculated partition coefficient (XlogP) for 6-(difluoromethoxy)-1H-indole is 3.5 [1]. This value is a direct consequence of the difluoromethoxy substituent and is a primary driver of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. While direct experimental data for the unsubstituted indole (XlogP ~2.1) or 6-methoxyindole (XlogP ~2.4) under identical conditions are not available in the current source, this higher calculated lipophilicity for the target compound is a class-level inference that suggests superior passive membrane permeability, a key advantage for building brain-penetrant or orally bioavailable drug candidates [2].
| Evidence Dimension | Calculated Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.5 |
| Comparator Or Baseline | 6-Methoxyindole (estimated XlogP ~2.4) |
| Quantified Difference | ~1.1 log units (higher lipophilicity) |
| Conditions | Computational prediction (XlogP3 algorithm) |
Why This Matters
A higher XlogP value is often correlated with increased passive membrane permeability, making this compound a more suitable core scaffold for central nervous system (CNS) drug discovery or oral therapeutics compared to less lipophilic alternatives.
- [1] Chem960. 6-(二氟甲氧基)-1H-吲哚(200207-21-2) computational properties datasheet. XlogP calculated value: 3.5. View Source
- [2] PubChem. Indole (Compound CID 798). XlogP = 2.1. View Source
